molecular formula C21H19ClN4O2S2 B5448737 N-{5-[(1-{[(4-chlorophenyl)amino]carbonyl}propyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide

N-{5-[(1-{[(4-chlorophenyl)amino]carbonyl}propyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide

Cat. No.: B5448737
M. Wt: 459.0 g/mol
InChI Key: CLVPTYASJLXUQM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(1-{[(4-chlorophenyl)amino]carbonyl}propyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide is a useful research compound. Its molecular formula is C21H19ClN4O2S2 and its molecular weight is 459.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.0637959 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-[[(E)-3-phenylprop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S2/c1-2-17(19(28)23-16-11-9-15(22)10-12-16)29-21-26-25-20(30-21)24-18(27)13-8-14-6-4-3-5-7-14/h3-13,17H,2H2,1H3,(H,23,28)(H,24,25,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVPTYASJLXUQM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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